Methyl 4-bromopyridine-3-carboxylate
Overview
Description
“Methyl 4-bromopyridine-3-carboxylate” is a chemical compound with the CAS Number: 1043419-29-9. It has a molecular weight of 216.03 . It is a pale-yellow to yellow-brown solid .
Synthesis Analysis
While specific synthesis methods for “Methyl 4-bromopyridine-3-carboxylate” were not found, a related compound, “Methyl 3-fluoropyridine-4-carboxylate”, has been synthesized via nucleophilic aromatic substitution . The nitro group of methyl 3-nitropyridine-4-carboxylate was successfully replaced by a fluoride anion .Molecular Structure Analysis
The molecular structure of “Methyl 4-bromopyridine-3-carboxylate” is represented by the linear formula C7H6BrNO2 . The InChI code for this compound is 1S/C7H6BrNO2/c1-11-7(10)5-4-9-3-2-6(5)8/h2-4H,1H3 .Chemical Reactions Analysis
While specific chemical reactions involving “Methyl 4-bromopyridine-3-carboxylate” were not found, a study on the bromination of 5-Methylpyridine-2,3-dicarboxylic Acid Dimethyl Ester, a related compound, revealed that the bromination reaction was a typical reaction initiated by free radicals .Physical And Chemical Properties Analysis
“Methyl 4-bromopyridine-3-carboxylate” is a pale-yellow to yellow-brown solid . It is stored at room temperature .Scientific Research Applications
Electrocatalytic Carboxylation
A novel electrochemical procedure utilizes Methyl 4-bromopyridine-3-carboxylate derivatives for the electrocatalytic carboxylation with CO2 in ionic liquids, yielding 6-aminonicotinic acid with high selectivity and yield. This method offers a green alternative by avoiding toxic solvents and additional catalysts, highlighting the compound's role in sustainable chemistry practices (Feng et al., 2010).
Antimicrobial Activity
The synthesis of Methyl 4-bromopyridine-3-carboxylate derivatives has been explored for their potential antimicrobial activities. Notably, some derivatives have shown promising in vitro antimicrobial activity, indicating the compound's significance in developing new antimicrobial agents (Nagashree et al., 2013).
Ligand Synthesis for Complexation
The functionalization of Methyl 4-bromopyridine-3-carboxylate to synthesize various ligands demonstrates its utility in coordination chemistry. These ligands are particularly suited for the complexation of lanthanide(III) cations, essential for material science and catalysis applications (Charbonnière et al., 2001).
Palladium-Catalyzed Reactions
The compound's derivatives have been utilized in palladium-catalyzed aminocarbonylation reactions, showing exceptional reactivity and yielding valuable carboxamides and aminocarbonylation products. This application underscores its role in facilitating complex organic synthesis and drug development processes (Takács et al., 2012).
Suzuki Cross-Coupling Reactions
Methyl 4-bromopyridine-3-carboxylate serves as a starting material in Suzuki cross-coupling reactions, leading to the synthesis of novel pyridine derivatives. These derivatives have been studied for their quantum mechanical properties and potential biological activities, illustrating the compound's contribution to both theoretical and practical aspects of chemistry (Ahmad et al., 2017).
Safety And Hazards
Future Directions
properties
IUPAC Name |
methyl 4-bromopyridine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO2/c1-11-7(10)5-4-9-3-2-6(5)8/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZPKROSXWRBYQI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CN=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00634102 | |
Record name | Methyl 4-bromopyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00634102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-bromopyridine-3-carboxylate | |
CAS RN |
1043419-29-9 | |
Record name | Methyl 4-bromopyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00634102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | METHYL 4-BROMOPYRIDINE-3-CARBOXYLATE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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